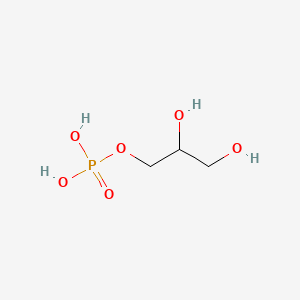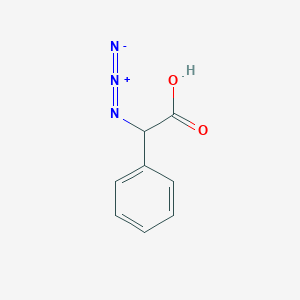
Dichlorotin(IV)bis(4-oxo-2-pentene-2-olate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorotin(IV)bis(4-oxo-2-pentene-2-olate) is a chemical compound with the molecular formula C10H14Cl2O4Sn. It is also known as Tin(IV) bis(acetylacetonate) dichloride. This compound is part of the organotin family, which includes compounds containing tin bonded to carbon. Organotin compounds have a wide range of applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichlorotin(IV)bis(4-oxo-2-pentene-2-olate) can be synthesized through the reaction of tin(IV) chloride with acetylacetone in the presence of a base. The reaction typically involves the following steps:
- Dissolve tin(IV) chloride in an appropriate solvent, such as ethanol or methanol.
- Add acetylacetone to the solution.
- Introduce a base, such as sodium hydroxide or potassium hydroxide, to facilitate the reaction.
- Stir the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
In industrial settings, the production of Dichlorotin(IV)bis(4-oxo-2-pentene-2-olate) follows similar principles but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dichlorotin(IV)bis(4-oxo-2-pentene-2-olate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to lower oxidation state tin compounds.
Substitution: The chlorine atoms in the compound can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state tin compounds.
Reduction: Lower oxidation state tin compounds.
Substitution: Organotin compounds with different ligands.
Scientific Research Applications
Dichlorotin(IV)bis(4-oxo-2-pentene-2-olate) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and coupling reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of Dichlorotin(IV)bis(4-oxo-2-pentene-2-olate) involves its interaction with molecular targets and pathways in biological systems. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Tin(IV) chloride bis(2,4-pentanedionate): Similar structure but different ligands.
Organotin(IV) dithiocarbamate compounds: Different ligands but similar organotin core.
Tin(IV) bis(acetylacetonate) dichloride: Another name for Dichlorotin(IV)bis(4-oxo-2-pentene-2-olate).
Uniqueness
Dichlorotin(IV)bis(4-oxo-2-pentene-2-olate) is unique due to its specific combination of ligands and its ability to undergo various chemical reactions. Its potential biological activities and applications in different fields make it a compound of interest for further research and development.
Properties
IUPAC Name |
(Z)-4-oxopent-2-en-2-olate;(E)-4-oxopent-2-en-2-olate;tin(4+);dichloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.2ClH.Sn/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;2*1H;/q;;;;+4/p-4/b4-3+;4-3-;;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMARTPDQMQTRX-UZUXQKAQSA-J |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Cl-].[Cl-].[Sn+4] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Cl-].[Cl-].[Sn+4] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2O4Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(10,13-Dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-4-oxobutanoic acid](/img/structure/B7824907.png)











